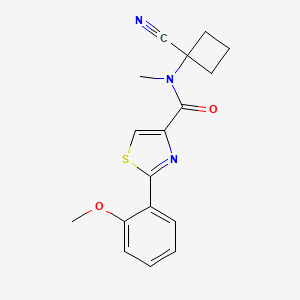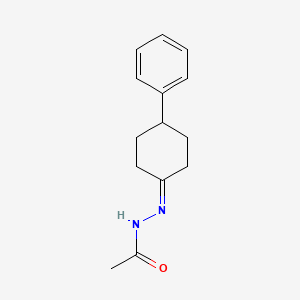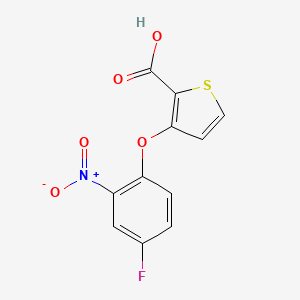
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15F3N4O2S2 and its molecular weight is 476.49. The purity is usually 95%.
BenchChem offers high-quality 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
- Anticancer Potential : Some derivatives of the compound have shown promising anticancer activities. For example, certain synthesized derivatives exhibited reasonable activity against various human tumor cell lines, including melanoma-type cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012). Additionally, other related derivatives have demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay & Demirayak, 2015).
Antibacterial and Antimicrobial Effects
- Antibacterial Properties : Research has shown that some synthesized compounds related to the queried chemical have significant antibacterial activity. This includes activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections (Ramalingam, Ramesh & Sreenivasulu, 2019); (Daraji et al., 2021).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Activity : Derivatives of the compound have also been studied for their antioxidant properties. Some studies have shown that these derivatives exhibit potent antioxidant properties, which could be beneficial in various therapeutic applications (Gul et al., 2017); (Tariq et al., 2018).
Pharmacokinetic Properties
- Drug-likeness and Pharmacokinetics : The pharmacokinetic properties of similar compounds have been analyzed, including their drug-likeness properties according to Lipinski's rule of five. This research is crucial for understanding how these compounds could be developed into effective drugs (Duran & Canbaz, 2013).
Synthesis and Chemical Properties
- Synthesis and Chemical Analysis : Various studies have focused on the synthesis of derivatives of this compound and their chemical properties. These studies provide valuable insights into the structural and chemical characteristics essential for their potential therapeutic applications (Evren et al., 2019); (Kaminskyy, Zimenkovsky & Lesyk, 2009).
properties
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S2/c22-21(23,24)30-16-8-6-15(7-9-16)28-17(14-4-2-1-3-5-14)12-26-20(28)32-13-18(29)27-19-25-10-11-31-19/h1-12H,13H2,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERVGAJZZJFOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)

![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)


![[(1R,3S)-1-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate](/img/structure/B2979209.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)
![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)